Benzo[d][1,3]dioxol-5-yl(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone
Description
The compound is a hybrid structure combining a benzodioxole moiety (a common pharmacophore in medicinal chemistry) with a 1,1-difluoro-6-azaspiro[2.5]octane scaffold.
Properties
IUPAC Name |
1,3-benzodioxol-5-yl-(2,2-difluoro-6-azaspiro[2.5]octan-6-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F2NO3/c16-15(17)8-14(15)3-5-18(6-4-14)13(19)10-1-2-11-12(7-10)21-9-20-11/h1-2,7H,3-6,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVZHOAKWIIRDNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC2(F)F)C(=O)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[d][1,3]dioxol-5-yl(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone typically involves multiple steps, including the formation of the benzo[d][1,3]dioxole ring and the spirocyclic azaspirooctane.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
Benzo[d][1,3]dioxol-5-yl(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone can undergo various chemical reactions, including:
Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized under specific conditions to form quinone derivatives.
Reduction: Reduction reactions can target the carbonyl group in the methanone moiety, potentially leading to the formation of alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the spirocyclic azaspirooctane ring
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives, depending on the nucleophiles employed .
Scientific Research Applications
Benzo[d][1,3]dioxol-5-yl(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential anticancer properties, particularly in targeting specific cancer cell lines.
Biological Research: It is used in studies exploring its effects on cellular pathways and its potential as a therapeutic agent.
Industrial Applications: The compound’s unique structural features make it a candidate for the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzo[d][1,3]dioxol-5-yl(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it has been shown to induce cell cycle arrest and apoptosis in cancer cells by modulating microtubule assembly and inhibiting tubulin polymerization . The compound’s difluoro-substituted azaspirooctane structure is believed to enhance its binding affinity to these molecular targets, thereby increasing its efficacy .
Comparison with Similar Compounds
Comparison with Similar Compounds
The evidence includes references to structurally related compounds, but none are direct analogs. For example:
:
- (1RS,3SR)-1-(4-Methylbenzyl)-7-phenyl-5-oxa-6-azaspiro[2.4]hept-6-en-4-one
- Structural Differences :
- Contains a spiro[2.4]heptane core (7-membered ring system) vs. the spiro[2.5]octane (8-membered) in the target compound.
- Lacks fluorine atoms but includes a benzyl substituent and an enone system. Relevance: The synthesis of this compound highlights methods for spirocyclic systems, but its pharmacological profile is undocumented in the evidence .
:
- 2,2-Difluoro-6-azaspiro[3.4]octane hydrochloride Structural Overlap: Shares the difluoro-azaspiro motif but has a larger spiro[3.4]octane scaffold.
Critical Limitations of the Evidence
- No Direct Comparators: The provided compounds differ in core ring size, substituents, or functional groups, making meaningful comparisons speculative.
- Lack of Pharmacological or Synthetic Data : Neither evidence source discusses bioactivity, pharmacokinetics, or synthetic challenges specific to the target compound.
Recommendations for Further Research
To address the query comprehensively, additional evidence is required, such as:
- Peer-reviewed studies on the synthesis or bioactivity of the target compound.
- Computational analyses (e.g., molecular docking, QSAR) comparing its spirocyclic and fluorinated features to known drugs.
- Experimental data on stability, solubility, or receptor binding.
Biological Activity
Benzo[d][1,3]dioxole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The compound Benzo[d][1,3]dioxol-5-yl(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone is a novel synthetic derivative that combines the structural features of benzo[d][1,3]dioxole with a difluorinated spirocyclic moiety. This article reviews its biological activity based on recent studies and findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the benzo[d][1,3]dioxole core and subsequent introduction of the difluoro and spirocyclic components. Detailed methodologies can be found in recent literature focusing on similar derivatives .
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzo[d][1,3]dioxole derivatives. For instance, compounds containing benzo[d][1,3]dioxole moieties demonstrated significant cytotoxic effects against various cancer cell lines such as HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer) .
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Doxorubicin | 7.46 | HepG2 |
| Doxorubicin | 8.29 | HCT116 |
| Doxorubicin | 4.56 | MCF-7 |
| Benzo[d][1,3]dioxole derivative | 2.38 | HepG2 |
| Benzo[d][1,3]dioxole derivative | 1.54 | HCT116 |
| Benzo[d][1,3]dioxole derivative | 4.52 | MCF-7 |
These results indicate that certain derivatives exhibit lower IC50 values than standard chemotherapeutics like doxorubicin, suggesting a promising therapeutic index.
The mechanisms underlying the anticancer activity include:
- EGFR Inhibition : The compound may inhibit epidermal growth factor receptor (EGFR) signaling pathways critical for tumor growth and proliferation.
- Apoptosis Induction : Studies have shown that these compounds can trigger apoptosis in cancer cells via mitochondrial pathways involving proteins such as Bax and Bcl-2 .
- Cell Cycle Arrest : Analysis indicates that these compounds can cause cell cycle arrest at different phases, effectively halting cancer cell proliferation .
Case Studies
A notable study explored the synthesis and evaluation of various benzo[d][1,3]dioxole derivatives for their anticancer properties. The findings demonstrated that compounds with specific substitutions on the dioxole ring exhibited enhanced activity against multiple cancer types while maintaining low toxicity towards normal cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
